5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
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Overview
Description
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-(trifluoromethoxy)benzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Continuous Flow Chemistry: In some cases, continuous flow reactors are used to enhance reaction efficiency and safety.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation of the hydroxyl group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
- 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
- 5-Hydroxy-2-(difluoromethoxy)phenylboronic acid
Uniqueness
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is unique due to its trifluoromethoxy group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it provides high yields and selectivity.
Properties
IUPAC Name |
[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXHOVJTALGZII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675080 |
Source
|
Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-69-0 |
Source
|
Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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